5-Formyltetrahydropteroic acid is a derivative of tetrahydrofolic acid (THF), a coenzyme vital for many metabolic reactions, particularly in the synthesis of purines and thymidine, essential components of DNA []. While not directly discussed in the provided papers, its structure suggests a potential role in scientific research related to folate metabolism, enzyme activity, and potentially as a research tool in studying DNA synthesis and related processes.
3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. Its IUPAC name reflects its intricate structure, which includes a cyclopentyl group, a pyrazole moiety, and a dioxaborolane unit. The compound is classified under the category of nitriles due to the presence of the cyano group (-C≡N) in its structure.
The compound is cataloged under several identifiers, including CAS number 1153949-38-2 and MDL number MFCD18206946. It has a molecular formula of C17H26BN3O2 and a molecular weight of approximately 315.23 g/mol . Its high purity level of 97% indicates its suitability for research and industrial applications.
3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile falls within the realm of organoboron compounds due to the presence of the boron atom in the dioxaborolane structure. This classification is significant as organoboron compounds are widely used in organic synthesis and materials science.
The synthesis of 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile typically involves several steps that integrate various organic reactions. The main synthetic pathway may include:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile features:
The compound can participate in various chemical reactions typical for nitriles and organoboron compounds:
Reactions involving this compound often require specific catalysts (such as palladium for cross-coupling) and may involve solvents that support high yields while minimizing side reactions.
The mechanism by which 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile exerts its effects—especially in biological contexts—can be complex:
Further studies are required to elucidate specific targets and mechanisms involved in any pharmacological activity associated with this compound.
Key physical properties include:
Chemical properties include:
Relevant data on solubility and stability under various conditions would enhance understanding but may require empirical determination.
3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile has potential applications in:
5-Formyltetrahydropteroic acid (C₁₅H₁₆N₆O₄) is a reduced folate derivative characterized by a pteridine ring linked to p-aminobenzoic acid (pABA), with a formyl group (-CHO) at the N5 position. Its molecular weight is 344.33 g/mol, and it exhibits tautomerism due to the formyl group’s ability to adopt different conformations. Unlike its phosphorylated counterpart folinic acid (5-formyltetrahydrofolate), it lacks the polyglutamate tail, affecting its cellular uptake and metabolic roles [4] [6]. The compound’s instability in alkaline solutions arises from the labile bond between the pteridine and pABA moieties, which undergoes hydrolysis under basic conditions [4].
Table 1: Key Chemical Identifiers of 5-Formyltetrahydropteroic Acid
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆N₆O₄ |
Molecular Weight | 344.33 g/mol |
CAS Registry Number | 4349-43-3 |
IUPAC Name | 4-[(2-Amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid |
SMILES | NC1=NC(=O)C2=C(NCC(CNc3ccc(cc3)C(=O)O)N2C=O)N1 |
InChI Key | CQQLECJFFZOOBZ-UHFFFAOYSA-N |
Appearance | Light Yellow to Dark Brown Solid |
Isomerism in this compound primarily involves its relationship to 10-formyltetrahydropteroic acid. While both are formyl derivatives, the position of the formyl group (N5 vs. N10) dictates their metabolic functions: N5-formyl derivatives serve as inhibitors or storage forms, whereas N10-formyl derivatives directly participate in purine biosynthesis [5].
5-Formyltetrahydropteroic acid was first synthesized in 1956 through the catalytic hydrogenation of pteroic acid derivatives, as documented in U.S. Patent 2,741,608 [7]. Early research identified it as a stable intermediate in folate metabolism, though its biological significance was initially obscured by the focus on folic acid (pteroylglutamic acid). The compound’s nomenclature evolved from "5-formyl-5,6,7,8-tetrahydropteroic acid" to systematic names reflecting its structural relationship to pteroate and folate precursors. Key synonyms include:
Its role as a reference standard in chromatography emerged in the 1980s due to its stability in aqueous solutions compared to other labile folate derivatives [2].
In FOCM, 5-formyltetrahydropteroic acid (functionally analogous to 5-formyltetrahydrofolate/5fTHF) serves as a regulatory metabolite rather than a direct cofactor. It participates in a futile cycle with two key enzymes:
This cycle prevents toxic accumulation of 5fTHF, which potently inhibits SHMT and phosphoribosylaminoimidazolecarboxamide formyltransferase (AICARFT), a rate-limiting enzyme in de novo purine biosynthesis [5]. Computational models demonstrate that 5fTHF accumulation reduces flux through FOCM by >60%, disrupting nucleotide synthesis and methylation reactions [5].
Table 2: Metabolic Interactions of 5-Formyltetrahydropteroic Acid in FOCM
Interaction | Functional Consequence | Biological Impact |
---|---|---|
SHMT Inhibition (Kᵢ ≈ 100 nM) | Reduced glycine/serine interconversion | Deregulated one-carbon unit flow to dTMP synthesis |
AICARFT Inhibition | Impaired purine biosynthesis | Accumulation of AICAR; reduced purine pools |
Sequestration by MTHFS | Depletion of free THF cofactors | Impaired homocysteine remethylation |
Binding to FDH (10-formyl-THF dehydrogenase) | Altered formate/THF equilibrium | Depletion of 5-methyl-THF and SAM |
The compound’s regulatory role extends to noise reduction in metabolic flux. Stochastic modeling reveals that the 5fTHF futile cycle dampens fluctuations in one-carbon unit distribution by 40–70%, particularly under folate deficiency or in the presence of methylenetetrahydrofolate reductase (MTHFR) polymorphisms [5] [8]. This stabilization is critical for maintaining DNA synthesis fidelity, as impaired FOCM increases uracil misincorporation into DNA by >3-fold [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: